molecular formula C11H10N4O B1488403 3-(Azidomethyl)-1-methylquinolin-2-one CAS No. 1803609-69-9

3-(Azidomethyl)-1-methylquinolin-2-one

Cat. No. B1488403
CAS RN: 1803609-69-9
M. Wt: 214.22 g/mol
InChI Key: SUGLYFXAIOSYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-1-methylquinolin-2-one, commonly referred to as 3AMQ, is a synthetic compound with a wide range of potential applications in both scientific research and industrial processes. It is a member of the quinolinone family, a class of heterocyclic compounds that are known for their aromatic and anti-microbial properties. 3AMQ has been studied for its potential use in drug synthesis, as a catalyst for chemical reactions, and as a therapeutic agent.

Scientific Research Applications

Synthetic Methodologies

  • One-Pot Synthesis : A study described a one-pot synthesis method for 3,4-dihydroquinazolines, demonstrating the versatility of azidomethyl phenyl compounds in creating complex molecules through intramolecular aza-Wittig reactions (Kobayashi et al., 2015).
  • Facile Synthesis of Quinazolinones : Another research effort led to the synthesis of azo compounds and 1,2,3-triazoles derived from 2-methyl quinazolin-4(3H)-one, showcasing the chemical diversity achievable from quinolinone derivatives and their antibacterial potential (A. Khan, 2018).

Potential Pharmacological Activities

  • Antitumor Agents : Quinolinone analogues have been synthesized as potent antitumor agents that inhibit tubulin assembly, indicating their potential in cancer treatment (Chang et al., 2009).
  • Antimicrobial Evaluation : The synthesis of a new family of azanaphthoquinones for antimicrobial evaluation revealed strong antibacterial efficiency against human pathogens, highlighting the therapeutic potential of quinolinone derivatives (Bayrak, 2018).

properties

IUPAC Name

3-(azidomethyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-10-5-3-2-4-8(10)6-9(11(15)16)7-13-14-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGLYFXAIOSYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-1-methylquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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